molecular formula C8H6Cl2O2 B13212141 4-Chloro-2-methylphenyl chloroformate

4-Chloro-2-methylphenyl chloroformate

Cat. No.: B13212141
M. Wt: 205.03 g/mol
InChI Key: DONWTNSFWHBVPC-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl chloroformate is an organic compound with the molecular formula C8H7Cl2O2. It is a chloroformate ester derived from 4-chloro-2-methylphenol. This compound is commonly used in organic synthesis as a reagent for introducing the chloroformate functional group into various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylphenyl chloroformate can be synthesized through the reaction of 4-chloro-2-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of phosgene gas into a solution of 4-chloro-2-methylphenol in an inert solvent like dichloromethane. The reaction is carried out in a controlled environment to ensure safety and to maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates in the presence of a base like triethylamine.

    Alcohols: React to form carbonate esters, often using a base to neutralize the HCl byproduct.

    Carboxylic Acids: Form mixed anhydrides under similar conditions.

Major Products

Scientific Research Applications

4-Chloro-2-methylphenyl chloroformate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-methylphenyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. These reactions typically proceed via nucleophilic substitution, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methylphenyl chloroformate is unique due to its specific reactivity profile and the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and the properties of the resulting products.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3

InChI Key

DONWTNSFWHBVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)Cl

Origin of Product

United States

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